![molecular formula C12H13N3O3S B2540367 N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-66-4](/img/structure/B2540367.png)
N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound "N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide" is a derivative of thiazolo[3,2-a]pyrimidine, which is a class of heterocyclic compounds that have garnered interest due to their biological and pharmacological properties. These compounds are structurally characterized by a thiazole ring fused to a pyrimidine ring, and they often exhibit a range of medicinal properties, including anti-microbial and allergy medication effects .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives can be achieved through various methods. One such method involves the catalyst-free, one-pot reactions between 2-aminothiadiazoles and dimethyl acetylenedicarboxylate (DMAD) in tetrahydrofuran (THF) with the aid of ultrasound irradiation. This approach is highly regioselective, favoring the "7-one" products over their "5-one" isomers, and is applicable to a wide range of substrates . Another method for synthesizing related compounds involves the reaction of amidines with hydroxylamine hydrochloride, which leads to cyclization products through ring cleavage and subsequent ring closure .
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives can be elucidated using various spectroscopic techniques. For instance, the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, a related compound, was determined using X-ray diffraction analysis. This analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which is important for the synthesis of new biologically active derivatives .
Chemical Reactions Analysis
The chemical reactivity of thiazolo[3,2-a]pyrimidine derivatives is influenced by their functional groups and the inherent properties of the heterocyclic framework. For example, the reaction of thiadiazolo[3,2-a]pyrimidine derivatives with N,N-diethylamin leads to N,N-diethylcarboxamide derivatives, showcasing the versatility of these compounds in undergoing chemical transformations to yield medicinally relevant structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their application in drug development. The spectroscopic characterization, such as NMR, 13C, and IR spectroscopy, provides insights into the electronic environment of the atoms within the molecule, which in turn affects the compound's reactivity and interaction with biological targets .
Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial Activity : Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Some compounds in this class exhibit promising antimicrobial activity, suggesting potential applications in combating microbial infections (Gein et al., 2015; Sayed et al., 2006).
Synthetic Pathways : The synthesis of thiazolo[3,2-a]pyrimidine derivatives often involves the reaction of precursors like pyrimidine carboxamides with various reagents, leading to the formation of compounds with potential biological activities. These synthetic pathways contribute to the development of new chemical entities with diverse therapeutic and biological applications (Peterlin-Mašič et al., 2000).
Chemical Modifications and Activity
Structural Modifications : Research has focused on modifying the structure of thiazolo[3,2-a]pyrimidines to explore their conformational features and supramolecular aggregation. Such studies aim to understand how structural changes affect the chemical and biological properties of these compounds, potentially leading to new applications in material science and drug design (Nagarajaiah & Begum, 2014).
Biological Activity of Derivatives : New functionalized derivatives of thiazolo[3,2-a]pyrimidines have been synthesized, with some demonstrating promising antimicrobial and antifungal activities. These activities suggest that thiazolo[3,2-a]pyrimidine derivatives could serve as starting points for the development of new antimicrobial agents (Youssef et al., 2011; Abu-Hashem et al., 2020).
Future Directions
The future directions for “N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” could involve further exploration of its potential as a scaffold for the design of new medicines, including anticancer drugs . Additionally, the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which could lead to the development of more effective and safer drugs .
properties
IUPAC Name |
N-cyclopentyl-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-9(13-7-3-1-2-4-7)8-10(17)14-12-15(11(8)18)5-6-19-12/h5-7,17H,1-4H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJNBZGWIPINAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N=C3N(C2=O)C=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51085700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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